molecular formula C21H20O9 B12308874 7-Hydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

7-Hydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

Cat. No.: B12308874
M. Wt: 416.4 g/mol
InChI Key: FIENOOOOPYEDMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Daidzein-4’-glucoside, also known as daidzin, is a naturally occurring isoflavone glycoside found in various leguminous plants such as soybeans (Glycine max) and kudzu (Pueraria lobata). It is a phytoestrogen, meaning it can mimic the effects of estrogen in the body. Daidzein-4’-glucoside has garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Daidzein-4’-glucoside can be synthesized through enzymatic glycosylation of daidzein. One common method involves the use of β-glucosidase to catalyze the attachment of a glucose molecule to daidzein. This reaction typically occurs in a buffered aqueous solution at a controlled temperature and pH .

Industrial Production Methods

Industrial production of daidzein-4’-glucoside often involves the extraction and purification from natural sources such as soybeans. The process includes solvent extraction, followed by chromatographic separation techniques to isolate and purify the compound . Enzymatic hydrolysis of daidzin in deep eutectic solvents has also been explored as an efficient and environmentally friendly method for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Daidzein-4’-glucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Daidzein.

    Hydrolysis: Daidzein and glucose.

Scientific Research Applications

Daidzein-4’-glucoside has a wide range of scientific research applications:

Mechanism of Action

Daidzein-4’-glucoside exerts its effects primarily through its conversion to daidzein, which can then interact with estrogen receptors in the body. This interaction can modulate the expression of estrogen-responsive genes, leading to various biological effects. Additionally, daidzein-4’-glucoside and its metabolites can inhibit enzymes such as tyrosinase and aldehyde dehydrogenase, contributing to its antioxidant and anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Daidzein-4’-glucoside is unique due to its specific glycosylation pattern, which influences its solubility, stability, and bioavailability. Its ability to be converted into daidzein, a compound with well-documented health benefits, further enhances its significance in scientific research and potential therapeutic applications .

Properties

IUPAC Name

7-hydroxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-4-1-10(2-5-12)14-9-28-15-7-11(23)3-6-13(15)17(14)24/h1-7,9,16,18-23,25-27H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIENOOOOPYEDMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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